6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluorine atom at the 6-position and a para-iodophenyl group at the 2-position of the imidazo ring. Its unique structure positions it as a potential candidate for various pharmacological applications.
The compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. It is often studied for its interactions with biological targets, particularly in cancer research and other therapeutic areas.
6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. It is part of the broader category of imidazopyridines, which are known for their role as scaffolds in drug design and development.
The synthesis of 6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts used, are crucial for optimizing yield and purity.
The molecular structure of 6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine can be represented as follows:
The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and confirm the presence of substituents.
6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine can participate in several chemical reactions:
Technical details regarding reaction conditions (e.g., temperature, solvent, and catalysts) are essential for achieving desired transformations efficiently.
The mechanism of action for compounds like 6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine often involves interaction with specific biological targets such as enzymes or receptors. These interactions may inhibit or activate certain pathways critical for cellular function.
Data from biological assays typically reveal that such compounds can modulate signaling pathways involved in cell proliferation or apoptosis, making them valuable in cancer therapeutics.
Relevant data on stability under various conditions (e.g., light, heat) is crucial for determining storage and handling requirements.
6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine has potential applications in:
This compound's diverse applications underscore its significance in ongoing research endeavors across multiple scientific fields.
The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic framework in medicinal chemistry, characterized by a fused bicyclic structure combining five- and six-membered rings with nitrogen atoms at strategic positions. This configuration confers remarkable versatility in drug design, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [1] [7]. The scaffold's "drug prejudice" status stems from its presence in multiple marketed therapeutics, including the anxiolytic zolpidem (GABAA modulator), the antiulcer agent zolimidine, and the cardiotonic olprinone [1] [3]. Its significance is further amplified by balanced physicochemical properties, including favorable solubility profiles and metabolic stability, which facilitate blood-brain barrier penetration and oral bioavailability [7].
Recent drug discovery efforts have exploited the IP core for developing inhibitors targeting key oncogenic pathways. The scaffold's planar architecture allows deep penetration into kinase ATP-binding pockets, while its synthetic accessibility enables extensive structural diversification at positions C-2, C-3, C-6, and C-8 [2] [7]. This adaptability has yielded compounds with nanomolar potency against phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), mammalian target of rapamycin (mTOR), and tubulin polymerization targets – all critical nodes in cancer signaling networks [7] [9]. The Groebke–Blackburn–Bienaymé multicomponent reaction has emerged as a particularly efficient methodology for generating structurally diverse IP libraries, accelerating the discovery of covalent KRAS G12C inhibitors that exploit the scaffold's capacity for electrophilic warhead display [9].
Table 1: Marketed Therapeutics and Clinical Candidates Featuring the Imidazo[1,2-a]pyridine Scaffold
Compound Name | Therapeutic Application | Molecular Target | Key Structural Features |
---|---|---|---|
Zolpidem | Insomnia (sedative-hypnotic) | GABAA receptor | 2-(4-Methylphenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamide |
Zolimidine | Antiulcer agent | Cytoprotective activity | 2-[(4-Methylbenzyl)sulfinyl]-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridin-3-amine |
Alpidem | Anxiolytic (withdrawn) | GABAA receptor | 2-(4-Chlorophenyl)-N,N,6-trimethylimidazo[1,2-a]pyridine-3-acetamide |
Soraprazan | Acid-reduction (proton pump inhibitor) | Gastric H+/K+-ATPase | 7,8-Dimethoxy-2-(2-morpholin-4-ylethylsulfanyl)imidazo[1,2-a]pyridine |
Gandotinib (LY-2784544) | Myeloproliferative disorders (Phase II) | JAK2 kinase | 2-(tert-Butyl)-4-((5-(morpholinosulfonyl)pyridin-2-yl)amino)imidazo[1,2-b]pyridazine |
Ponatinib (AP24534) | Chronic myeloid leukemia (approved) | BCR-ABL kinase | 8-Methyl-2-((4-(trifluoromethyl)phenyl)amino)imidazo[1,2-b]pyridazine |
Strategic halogenation represents a cornerstone in optimizing the pharmacodynamic and pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives. The introduction of fluorine and iodine atoms at specific positions exploits distinct physicochemical mechanisms to enhance drug-target interactions and modulate biological activity. Fluorine's strong electronegativity (χ = 3.98) and relatively small atomic radius (van der Waals radius 1.47 Å) enable subtle electronic effects without significant steric perturbation [3] [10]. Incorporation at the C-6 position of the IP scaffold, as in 6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (CAS: 1546495-83-3), enhances metabolic stability by blocking cytochrome P450-mediated oxidation at this electron-rich site while simultaneously improving membrane permeability through increased lipophilicity (log P increase of ~0.5) [3] [4]. Nuclear magnetic resonance studies demonstrate that the C-6 fluorine atom withdraws electron density from the pyridine ring, lowering the LUMO energy and facilitating π-stacking interactions with aromatic residues in enzyme binding pockets [10].
Iodine's utility extends beyond traditional steric and electronic effects, offering unique opportunities for diagnostic and therapeutic applications. The heavy halogen's polarizability enhances hydrophobic interactions within protein binding clefts, while its large atomic radius (van der Waals radius 1.98 Å) provides significant steric influence that can improve target selectivity [6] [10]. Critically, iodine-125 (¹²⁵I) and iodine-123 (¹²³I) isotopes enable gamma scintigraphy and single-photon emission computed tomography (SPECT) imaging, while iodine-124 (¹²⁴I) serves as a positron emitter for positron emission tomography (PET). The 4-iodophenyl moiety at the C-2 position creates a versatile platform for radiolabeling without modifying the core pharmacophore, facilitating target engagement studies for translocator protein (TSPO) imaging in neuroinflammation and oncology [10]. The synergistic combination of fluorine and iodine within the same molecule – as exemplified by 6-fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine – creates a multimodal scaffold that balances target affinity, metabolic stability, and diagnostic potential.
Table 2: Electronic and Steric Effects of Halogen Substituents in Imidazo[1,2-a]pyridine Optimization
Halogen Position | Atomic Properties | Key Pharmacological Contributions | Structural Consequences |
---|---|---|---|
C-6 Fluorine | Electronegativity: 3.98; Radius: 1.47 Å | • Metabolic stability (CYP450 inhibition) • Enhanced membrane permeability • Improved bioavailability • Electron-withdrawing effect on π-system | • Blocks oxidation at C-6 • Modulates pKa of adjacent nitrogen • Strengthens hydrogen bonding with targets |
C-2 4-Iodophenyl | Electronegativity: 2.66; Radius: 1.98 Å | • Enhanced hydrophobic interactions • SPECT/PET imaging capability • Target selectivity through steric control • Covalent binding potential (radioiodination) | • Creates hydrophobic anchor in binding pockets • Enables radiolabeling without core modification • Influences molecular planarity and conformation |
Combined Halogens | Complementary electronic profiles | • Synergistic target affinity enhancement • Dual diagnostic/therapeutic applications • Balanced lipophilicity for CNS penetration | • Orthogonal optimization vectors • Reduced metabolic degradation pathways • Unique electrostatic potential surfaces |
The strategic incorporation of both fluoro and iodo substituents positions 6-fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine as a promising chemotype for addressing challenging therapeutic areas, particularly oncology and neglected infectious diseases. In anticancer applications, structural analogs demonstrate potent activity against diverse cancer cell lines through multimodal mechanisms of action. Recent investigations revealed that IP derivatives bearing halogenated aryl groups at C-2 induce cell cycle arrest at G1/S checkpoint and trigger extrinsic apoptosis pathways in breast cancer models [2] [7]. Specifically, compound IP-5 (structurally analogous to the iodophenyl derivative) exhibited IC₅₀ values of 45µM against HCC1937 breast cancer cells through p53/p21 upregulation and caspase-7/8 activation, accompanied by significant suppression of phosphorylated AKT (pAKT) – a key node in the PI3K/AKT/mTOR pathway frequently dysregulated in cancer [2].
Beyond oncology, the scaffold shows remarkable versatility against neglected diseases. Imidazo[1,2-a]pyridines demonstrate potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains, with minimum inhibitory concentrations (MIC) in the low micromolar range [5]. The 6-fluoro-2-(4-iodophenyl) variant's structural features align with established structure-activity relationships for antimycobacterial activity, which favor electron-withdrawing substituents at C-6 and hydrophobic aryl groups at C-2. Molecular docking studies suggest these compounds inhibit decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in mycobacterial cell wall biosynthesis [5]. Additionally, the iodine atom provides a convenient handle for developing diagnostic agents targeting translocator protein (TSPO) overexpression in neuroinflammatory conditions associated with neurodegenerative diseases. TSPO serves as a biomarker for microglial activation in Alzheimer's and Parkinson's diseases, and iodinated IP derivatives show promising binding affinity (Kᵢ < 20 nM) with reduced sensitivity to the rs6971 polymorphism that plagues second-generation TSPO radioligands [10].
Table 3: Documented Bioactivities of 6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine and Structural Analogs
Therapeutic Area | Biological Targets | Observed Activities | Mechanistic Insights |
---|---|---|---|
Oncology | PI3K/AKT/mTOR pathway | • IC₅₀: 45-79.6 µM in breast cancer cells (HCC1937) • >25% reduction in clonogenic survival at 1000 cells • Inhibition of mammosphere formation | • p53/p21 upregulation • Caspase-7/8 activation • PARP cleavage • pAKT downregulation |
Neglected Diseases | Mycobacterial enzymes (DprE1) | • Activity against MDR/XDR tuberculosis strains • MIC: 0.1-1 µg/mL for optimized analogs | • Inhibition of cell wall biosynthesis • Disruption of arabinogalactan polymerization |
Neuroinflammation | Translocator Protein (TSPO) | • Kᵢ < 20 nM in binding assays • Reduced sensitivity to rs6971 polymorphism • Specific microglial labeling in PET/SPECT | • Cholesterol transport modulation • Biomarker for activated microglia • Diagnostic for neuroinflammatory burden |
Antiviral | Undefined viral targets | • Activity against rhinovirus • Inhibition of viral replication (EC₅₀: 0.5-5 µM) | • Interference with viral capsid assembly • Inhibition of viral RNA polymerase |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5